

The Structure and Application of LysoFP-NH2: A Technical Guide

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Compound of Interest

Compound Name: LysoFP-NH2

Cat. No.: B1675796

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This technical guide provides an in-depth overview of **LysoFP-NH2**, a fluorescent probe utilized for the detection of carbon monoxide (CO) within lysosomes. This document details its chemical structure, mechanism of action, and provides comprehensive experimental protocols for its application in cellular imaging.

Introduction

LysoFP-NH2 is the fluorescent amine derivative of the non-fluorescent probe LysoFP-NO2. The core application of this system lies in the selective, "turn-on" detection of carbon monoxide, a critical gaseous signaling molecule in various physiological and pathological processes. The transformation of the nitro group in LysoFP-NO2 to the amino group in **LysoFP-NH2** upon reaction with CO results in a significant increase in fluorescence, enabling the visualization of CO in living cells.^[1] The probe is designed with a morpholine moiety to specifically target the acidic environment of lysosomes.^[1]

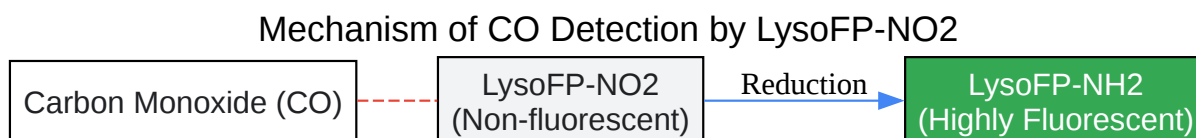
Chemical Structure and Properties

The fundamental structure of **LysoFP-NH2** is based on a 1,8-naphthalimide fluorophore, functionalized with an amino group at the 4-position and a morpholinoethyl group at the imide nitrogen. This strategic design imparts the desired photophysical and biological targeting properties.

Property	Value	Reference
Chemical Formula	C18H19N3O3	--INVALID-LINK--
Molecular Weight	325.37 g/mol	--INVALID-LINK--
CAS Number	69408-85-1	--INVALID-LINK--
IUPAC Name	5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione	--INVALID-LINK--
Excitation Maximum (λ_{ex})	440 nm	--INVALID-LINK--
Emission Maximum (λ_{em})	528 nm	--INVALID-LINK--
Appearance	Yellow Solid	--INVALID-LINK--
Purity	>98%	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--

Mechanism of Action

The detection of carbon monoxide by the LysoFP system is a "turn-on" fluorescence mechanism. The precursor, LysoFP-NO₂, is essentially non-fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence of the naphthalimide core. In the presence of carbon monoxide, the nitro group is reduced to an electron-donating amino group, forming **LysoFP-NH₂**. This conversion restores the intramolecular charge transfer (ICT) process within the fluorophore, resulting in a significant enhancement of fluorescence intensity.



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*Reaction of LysoFP-NO₂ with CO to form fluorescent **LysoFP-NH₂**.*

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor probe, LysoFP-NO₂, and its application in live-cell imaging of lysosomal carbon monoxide.

Synthesis of LysoFP-NO₂

The synthesis of LysoFP-NO₂ involves a two-step process starting from 4-nitro-1,8-naphthalic anhydride.

Step 1: Synthesis of N-(2-(morpholino)ethyl)-4-nitro-1,8-naphthalimide

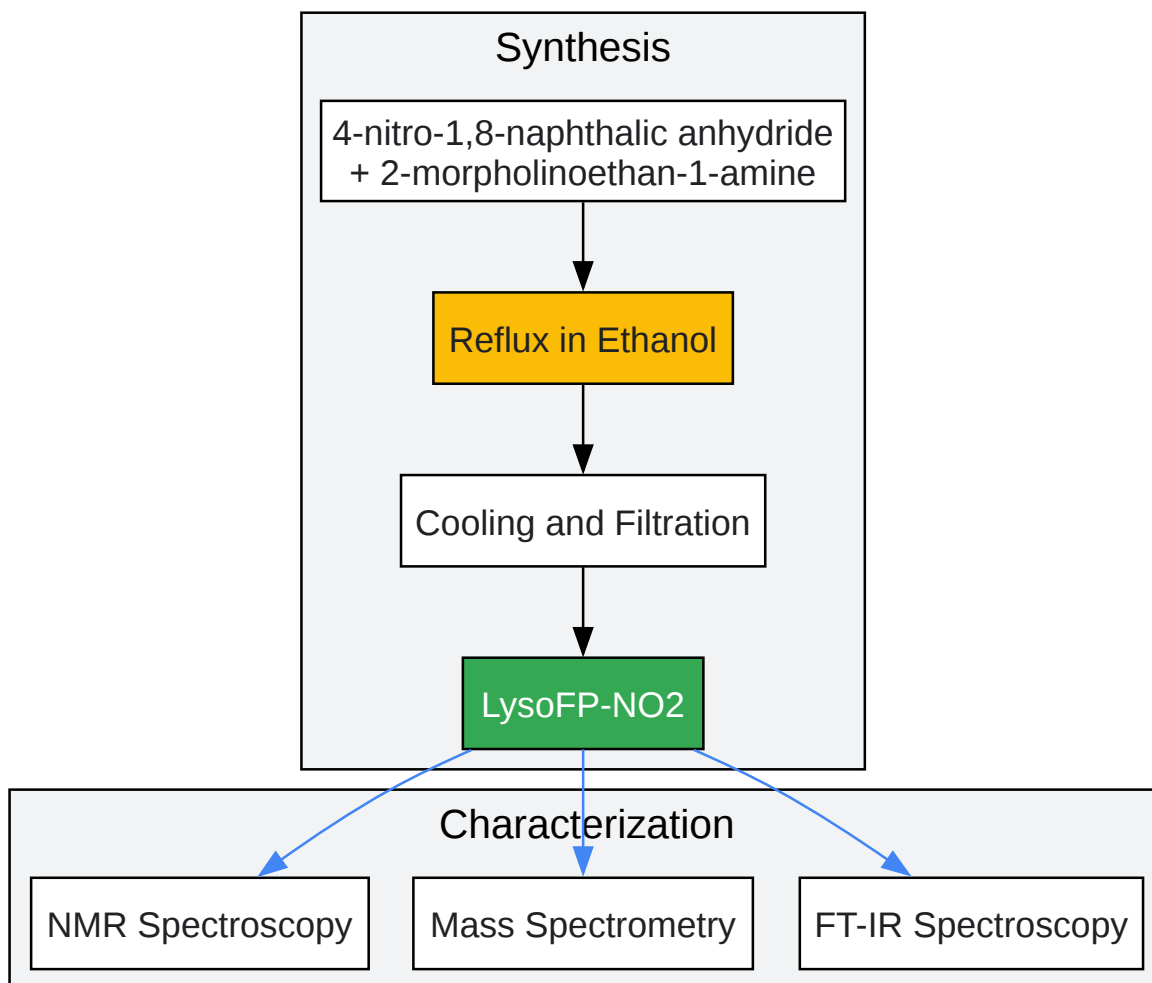
- A mixture of 4-nitro-1,8-naphthalic anhydride (1.0 eq) and 2-morpholinoethan-1-amine (1.2 eq) in ethanol (20 mL) is refluxed for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield N-(2-(morpholino)ethyl)-4-nitro-1,8-naphthalimide as a pale yellow solid.

Step 2: Characterization

The synthesized compound is characterized by standard analytical techniques:

- ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- FT-IR Spectroscopy: To identify functional groups.

Synthesis Workflow of LysoFP-NO2



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Workflow for the synthesis and characterization of LysoFP-NO2.

Live-Cell Imaging of Lysosomal Carbon Monoxide

This protocol is adapted for the use of LysoFP-NO2 in detecting CO in the lysosomes of MCF-7 breast cancer cells.^[1]

Materials:

- LysoFP-NO2 stock solution (1 mM in DMSO)

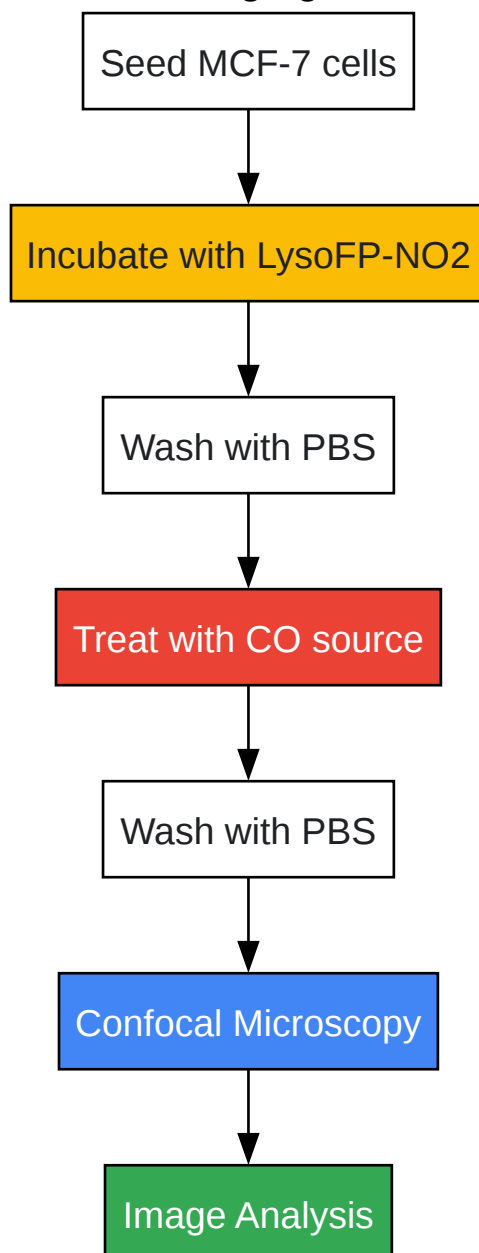
- MCF-7 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Phosphate-Buffered Saline (PBS), pH 7.4
- CO-releasing molecule (e.g., CORM-2) or a CO-saturated solution
- LysoTracker Red (for co-localization studies)
- Confocal laser scanning microscope

Procedure:

- Cell Culture: Culture MCF-7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed the cells in glass-bottomed dishes suitable for microscopy and allow them to adhere overnight.
- Probe Loading:
 - Wash the cells twice with PBS.
 - Incubate the cells with 5 µM LysoFP-NO₂ in serum-free DMEM for 30 minutes at 37°C.
- CO Treatment (for exogenous CO detection):
 - Wash the cells twice with PBS to remove excess probe.
 - Incubate the cells with a CO donor (e.g., 50 µM CORM-2) or CO-saturated medium for a specified time (e.g., 30-60 minutes).
- Imaging:
 - Wash the cells twice with PBS.
 - Image the cells using a confocal microscope with excitation at ~440 nm and collect emission at ~500-550 nm.

- Co-localization (Optional):
 - After LysoFP-NO₂ and CO treatment, incubate the cells with LysoTracker Red (e.g., 50 nM) for 15-30 minutes.
 - Image both the green fluorescence from **LysoFP-NH₂** and the red fluorescence from LysoTracker Red to confirm lysosomal localization.

Live-Cell Imaging Workflow



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Experimental workflow for detecting lysosomal CO using LysoFP-NO2.

Data Interpretation and Expected Results

Upon successful execution of the protocol, cells treated with a source of carbon monoxide should exhibit a significant increase in green fluorescence localized within punctate structures, characteristic of lysosomes. Co-localization experiments with LysoTracker Red should show a high degree of overlap between the green signal from **LysoFP-NH2** and the red signal from the lysosomal marker. The fluorescence intensity will be proportional to the concentration of CO, allowing for semi-quantitative analysis of changes in lysosomal CO levels under different experimental conditions.

Conclusion

LysoFP-NH2, formed in situ from its non-fluorescent precursor LysoFP-NO2, is a powerful tool for the targeted detection and imaging of carbon monoxide in lysosomes. Its high selectivity, "turn-on" fluorescence response, and specific subcellular localization make it an invaluable probe for researchers investigating the roles of CO in cellular signaling and disease. The detailed protocols provided in this guide offer a robust framework for the successful application of this technology in a research setting.

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References

- 1. mdpi.com [mdpi.com]
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